

Mechanism of Action: PHD Inhibition and HIF-1 α Stabilization

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Compound of Interest

Compound Name: JNJ-42041935

Cat. No.: B608221

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JNJ-42041935 functions as a competitive inhibitor of PHD enzymes, specifically PHD1, PHD2, and PHD3.[1][2][3] These enzymes are crucial regulators of the Hypoxia-Inducible Factor (HIF-1 α) signaling pathway. In normoxic conditions (normal oxygen levels), PHDs hydroxylate proline residues on the HIF-1 α subunit, targeting it for ubiquitination and subsequent degradation by the proteasome.

By inhibiting PHDs, **JNJ-42041935** prevents the degradation of HIF-1 α , leading to its accumulation and stabilization.[3][4] Stabilized HIF-1 α translocates to the nucleus, where it dimerizes with HIF-1 β and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes. A key target gene in the context of erythropoiesis is erythropoietin (EPO). The upregulation of EPO gene expression leads to increased secretion of EPO, a hormone that stimulates the production of red blood cells in the bone marrow.

Quantitative Data on the Efficacy of JNJ-42041935

The following tables summarize the quantitative data from preclinical studies evaluating the effect of **JNJ-42041935** on erythropoiesis.

Table 1: In Vitro PHD Inhibition by **JNJ-42041935**

Enzyme	pKi
PHD1	7.91 ± 0.04
PHD2	7.29 ± 0.05
PHD3	7.65 ± 0.09

Source:[1]

Table 2: In Vivo Efficacy of **JNJ-42041935** in a Rat Model of Anemia

Treatment Group	Dose and Duration	Change in Reticulocytes	Change in Hemoglobin	Change in Hematocrit
JNJ-42041935	100 µmol/kg, p.o., once daily for 5 days	2-fold increase	+2.3 g/dl	+9%

Source:[1][5]

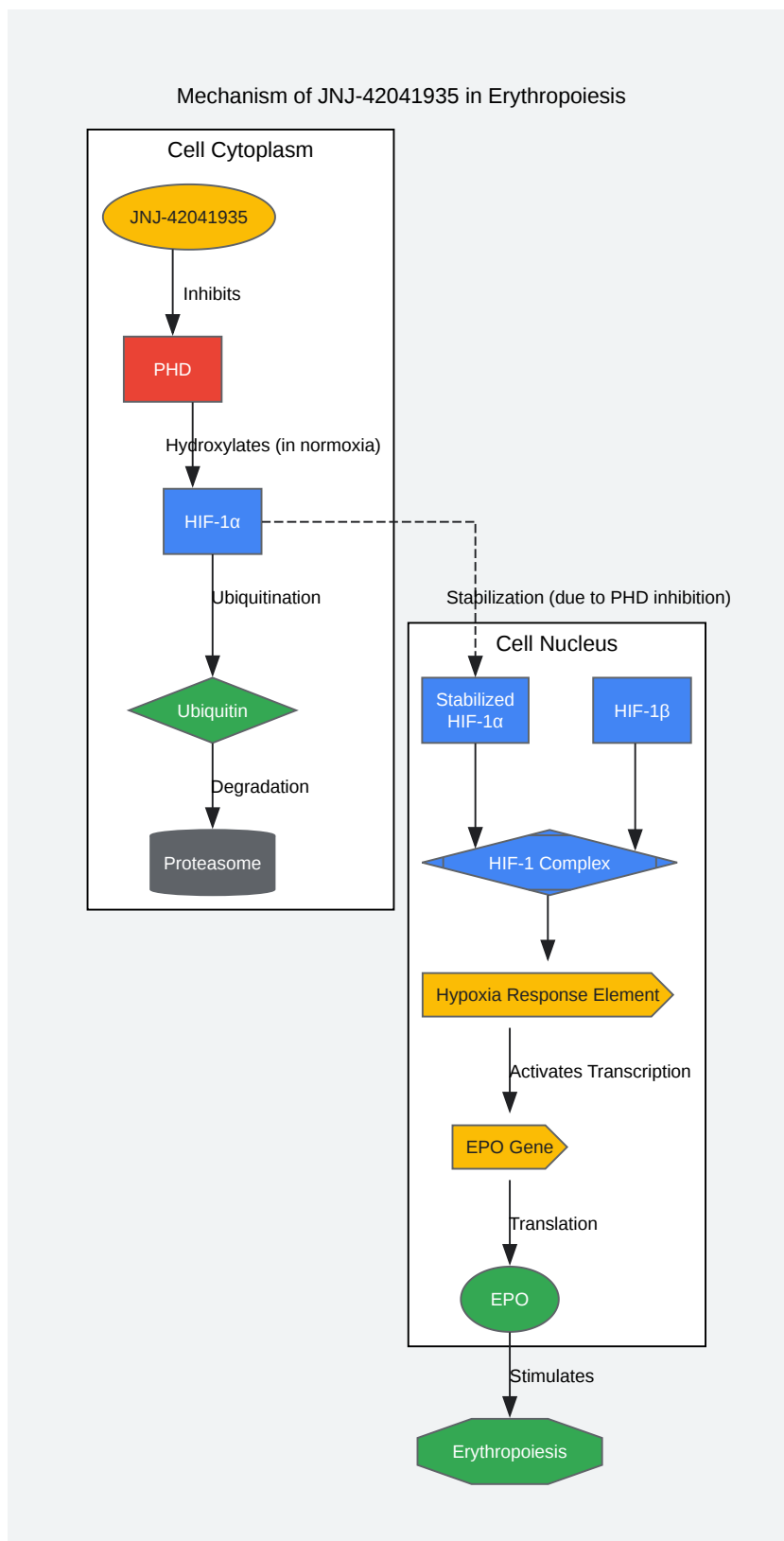
Table 3: Effect of **JNJ-42041935** in a Rat Model of Inflammation-Induced Anemia

Treatment Group	Dose and Duration	Outcome
JNJ-42041935	100 µmol/kg, p.o., once daily for 14 days	Effective in reversing anemia
Erythropoietin	50 µg/kg, i.p.	No effect

Source:[1][2]

Signaling Pathway

The following diagram illustrates the signaling pathway through which **JNJ-42041935** stimulates erythropoiesis.



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Caption: **JNJ-42041935** inhibits PHD, leading to HIF-1 α stabilization and increased EPO production.

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of **JNJ-42041935**.

PHD Inhibition Assay

Objective: To determine the inhibitory potency of **JNJ-42041935** against PHD enzymes.

Methodology:

- Recombinant human PHD1, PHD2, and PHD3 enzymes are used.
- The assay is performed in a buffer containing a peptide substrate derived from HIF-1 α .
- The hydroxylation of the substrate by the PHD enzyme is measured.
- **JNJ-42041935** is added at various concentrations to determine its inhibitory effect.
- The pKi values are calculated from the concentration-response curves.

In Vivo Model of Anemia in Rats

Objective: To evaluate the in vivo efficacy of **JNJ-42041935** in stimulating erythropoiesis.

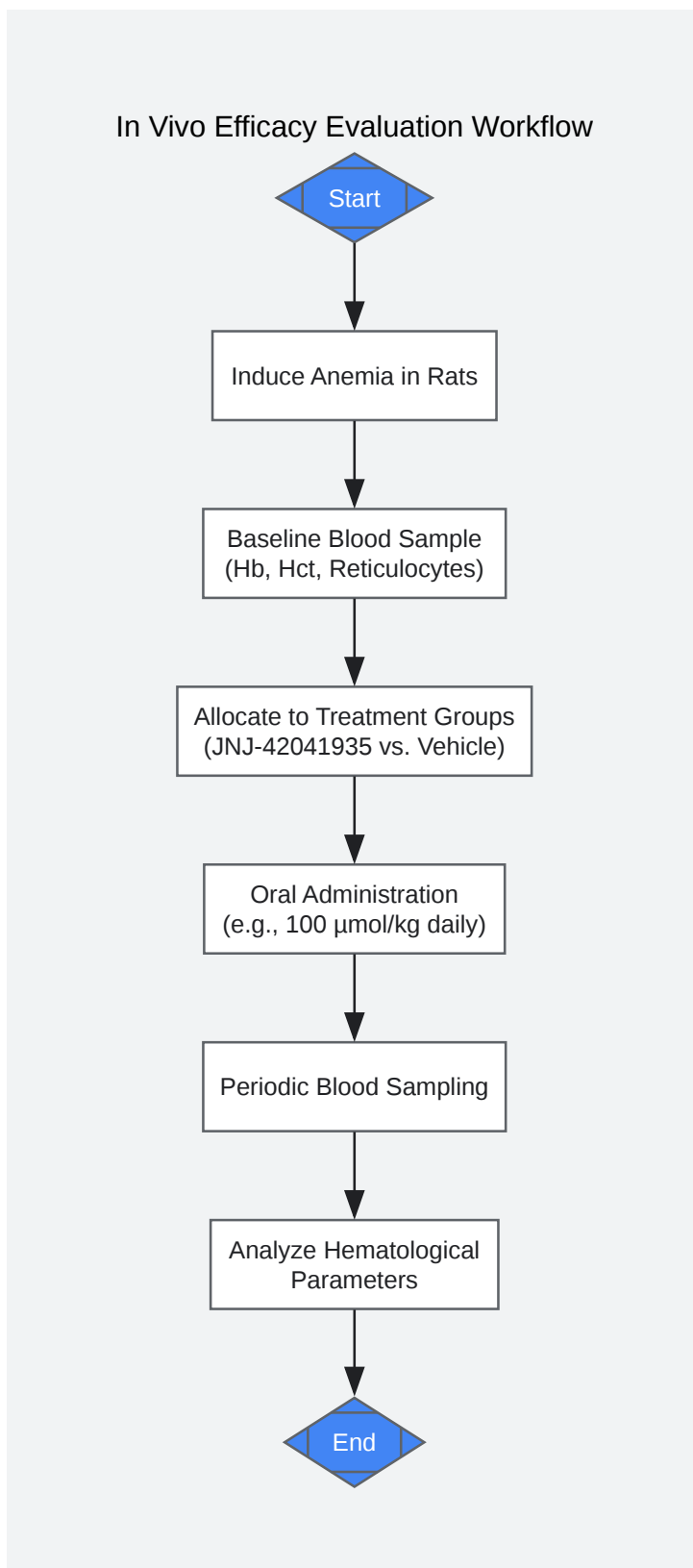
Methodology:

- Anemia is induced in rats through a specific experimental model (e.g., through phlebotomy or administration of an anemia-inducing agent).
- A baseline blood sample is collected to measure hematological parameters (hemoglobin, hematocrit, reticulocytes).
- **JNJ-42041935** is administered orally at a dose of 100 μ mol/kg once daily for a specified period (e.g., 5 or 14 days).^{[1][5]}

- A control group receives a vehicle.
- Blood samples are collected at specified time points during and after the treatment period.
- Hematological parameters are analyzed to assess the effect of **JNJ-42041935** on red blood cell production.

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating the in vivo efficacy of **JNJ-42041935**.



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Caption: Workflow for assessing the in vivo erythropoietic effects of **JNJ-42041935**.

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